molecular formula C13H16N2O B12890523 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole CAS No. 62072-17-7

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

Cat. No.: B12890523
CAS No.: 62072-17-7
M. Wt: 216.28 g/mol
InChI Key: VOTIKTCEVOXWAY-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The compound features a five-membered ring with two nitrogen atoms, an ethoxy group at the third position, an ethyl group at the first position, and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance yield and efficiency. These methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-5-pyrazolone: Similar in structure but with a methyl group instead of an ethoxy group.

    1-Phenyl-3,5-dimethylpyrazole: Features two methyl groups at positions 3 and 5.

    3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5.

Uniqueness

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is unique due to the presence of both ethoxy and ethyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62072-17-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethoxy-1-ethyl-5-phenylpyrazole

InChI

InChI=1S/C13H16N2O/c1-3-15-12(10-13(14-15)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

VOTIKTCEVOXWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)OCC)C2=CC=CC=C2

Origin of Product

United States

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